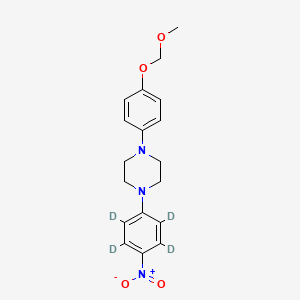![molecular formula C12H16O4 B587191 2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane CAS No. 215439-42-2](/img/structure/B587191.png)
2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenyl group, which is further substituted with a 2-methoxyethoxy methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-[(2-Methoxyethoxy)methoxy]phenyl]ethene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The oxirane ring in this compound can undergo oxidation reactions to form diols. Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols. This reaction is typically carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, aqueous conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or acidic conditions depending on the nucleophile.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive oxirane ring.
Mécanisme D'action
The mechanism of action of 2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Another compound with a similar 2-methoxyethoxy group but lacks the oxirane ring.
2-Methoxyethanol: A simpler compound with a single methoxyethoxy group.
Uniqueness: The presence of the oxirane ring in 2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane distinguishes it from other similar compounds. This ring imparts unique reactivity and makes it suitable for a variety of chemical reactions that are not possible with its simpler analogs.
Propriétés
IUPAC Name |
2-[3-(2-methoxyethoxymethoxy)phenyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-5-6-14-9-16-11-4-2-3-10(7-11)12-8-15-12/h2-4,7,12H,5-6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVBLFLPKWZQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=CC(=C1)C2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700721 |
Source


|
| Record name | 2-{3-[(2-Methoxyethoxy)methoxy]phenyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215439-42-2 |
Source


|
| Record name | 2-{3-[(2-Methoxyethoxy)methoxy]phenyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)




![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)


